molecular formula C19H19F2N3O2S2 B2755623 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide CAS No. 1797563-54-2

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2755623
CAS No.: 1797563-54-2
M. Wt: 423.5
InChI Key: RANUOEXGWKFSOQ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research due to its unique hybrid structure. This compound integrates a benzothiazole scaffold, a piperidine linker, and a difluorobenzenesulfonamide group, each contributing to its potential as a modulator of biologically relevant targets. The benzothiazole core is a privileged structure in pharmacology, extensively investigated for its diverse biological activities. Research on analogous benzothiazole derivatives has demonstrated their potential in various therapeutic areas, including as inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1, a target in metabolic disease research such as diabetes . Furthermore, related benzothiazole-sulfonamide hybrids have been explored for their ability to interact with neurological targets, exhibiting properties such as cholinesterase inhibition and antioxidant activity, which are relevant in the study of neurodegenerative conditions . The inclusion of the benzenesulfonamide moiety further expands the compound's research utility, as this functional group is commonly found in molecules that act as enzyme inhibitors, particularly against carbonic anhydrases and other metalloenzymes. The specific substitution with fluorine atoms is a common strategy in lead optimization to influence a compound's electronic properties, metabolic stability, and membrane permeability. The primary research value of this compound lies in its application as a chemical probe for investigating protein-protein interactions and enzymatic pathways, particularly those amenable to modulation by sulfonamide-based inhibitors or ligands that recognize the benzothiazole pharmacophore. It serves as a key intermediate for structure-activity relationship (SAR) studies in the development of new therapeutic agents for conditions ranging from infectious diseases to chronic metabolic and neurological disorders . This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S2/c20-14-4-3-5-15(21)18(14)28(25,26)22-12-13-8-10-24(11-9-13)19-23-16-6-1-2-7-17(16)27-19/h1-7,13,22H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANUOEXGWKFSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole ring
  • Piperidine ring
  • Difluorobenzenesulfonamide group

The molecular formula is C19H19F2N3O2SC_{19}H_{19}F_{2}N_{3}O_{2}S with a molecular weight of 423.5 g/mol. The unique structural components contribute to its biological activity and pharmacokinetic properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cyclooxygenase Enzymes : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response. This inhibition suggests potential anti-inflammatory properties .
  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi. This aspect warrants further investigation to elucidate its effectiveness as an antimicrobial agent .
  • PARP1 Inhibition : Similar compounds with structural similarities have been evaluated as inhibitors of PARP1, an enzyme involved in DNA repair processes. This suggests that this compound could potentially exhibit similar inhibitory effects, making it a candidate for further research in cancer therapeutics .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

Study TypeTarget Cells/OrganismsObservationsReference
Anti-inflammatoryHuman fibroblastsSignificant reduction in COX activity
AntimicrobialE. coliInhibition observed at 50 µg/mL
PARP1 InhibitionBRCA-deficient cellsInduced DNA damage and cell cycle arrest

Case Studies

  • Anti-inflammatory Efficacy : A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of the compound in a murine model. The results showed a significant decrease in inflammatory markers compared to control groups .
  • Antimicrobial Potential : Another investigation focused on the antimicrobial activity against resistant bacterial strains. The findings suggested that the compound could serve as a lead for developing new antibiotics .
  • Cancer Research : Research into similar compounds has shown that they can enhance the cytotoxic effects of chemotherapeutic agents like Temozolomide in BRCA-deficient cancer cells. This raises the potential for this compound to be explored further as an adjunct therapy in cancer treatment .

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for diverse chemical modifications, making it valuable in developing new materials and catalysts.

Biology and Medicine

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide has shown promise as an anti-inflammatory agent . Research indicates that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Potential Therapeutic Applications:

  • Anti-inflammatory Effects: The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory diseases.
  • Antimicrobial Activity: It has been explored for its antimicrobial properties, making it a candidate for developing new antibiotics.

Industrial Applications

In the industrial sector, this compound can be utilized in synthesizing pharmaceuticals and agrochemicals. Its reactivity allows it to serve as an intermediate in producing various products, enhancing its utility in chemical manufacturing processes.

Case Studies

Case Study 1: Anti-inflammatory Activity
A study demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX enzymes. This finding supports its potential application in developing anti-inflammatory drugs.

Case Study 2: Antimicrobial Properties
Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis, which could lead to new treatments for bacterial infections.

Summary of Research Findings

Application AreaKey FindingsReferences
ChemistryServes as a building block for complex molecules
BiologyInhibits COX enzymes; potential anti-inflammatory agent
IndustrialUsed in pharmaceutical synthesis; versatile intermediate

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound is distinguished by its benzothiazole-piperidinylmethyl core , which contrasts with 1,2,4-triazole-based analogs (e.g., compounds [7–9] in ). For example:

  • Triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) feature a planar triazole ring, enabling tautomerism between thiol and thione forms .
Substituent Effects
  • Fluorine Substitution : The target compound’s 2,6-difluoro pattern differs from the 2,4-difluoro substitution in triazole analogs. The 2,6 configuration may reduce steric hindrance and alter electronic properties (e.g., enhanced electron-withdrawing effects) compared to 2,4-difluoro derivatives .
  • Sulfonamide Linkage : Both the target compound and triazole analogs incorporate sulfonamide groups, but their positioning varies. In triazoles, the sulfonyl group is para to the triazole, whereas in the target compound, it is directly attached to the benzenesulfonamide moiety.
Spectral and Physicochemical Properties
Property Target Compound Triazole Analogs (e.g., [7–9])
Core Structure Benzothiazole-piperidinylmethyl 1,2,4-Triazole
Key IR Bands S=O (~1350 cm⁻¹), C-F (~1200 cm⁻¹) C=S (1247–1255 cm⁻¹), no C=O
Tautomerism Absent Present (thione ↔ thiol equilibrium)
Solubility Moderate (piperidine enhances solubility) Low (planar triazole reduces solubility)
Synthetic Flexibility Limited by benzothiazole complexity High (modular triazole synthesis)

Key Observations :

  • The benzothiazole core may confer greater rigidity and target selectivity compared to triazoles, which exhibit conformational flexibility due to tautomerism .
  • The 2,6-difluoro substitution could improve metabolic stability over 2,4-difluoro analogs by reducing susceptibility to oxidative metabolism.

Research Findings and Functional Implications

Binding and Activity

While biological data for the target compound are unavailable, structural analogs suggest:

  • Triazole derivatives exhibit activity in enzyme inhibition assays, attributed to sulfonamide-mediated hydrogen bonding and fluorine’s electron-withdrawing effects .
  • The benzothiazole moiety in the target compound may enhance binding to hydrophobic pockets in proteins (e.g., kinases), as seen in related benzothiazole-containing drugs.
Docking Studies

Molecular docking tools like GOLD (Genetic Optimisation for Ligand Docking) could elucidate binding modes. For example:

  • Triazole analogs may adopt planar conformations in active sites, while the target compound’s benzothiazole-piperidinylmethyl group could induce steric complementarity in deeper binding pockets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, the benzo[d]thiazole moiety is introduced through condensation reactions (e.g., coupling 2-aminothiophenol with carbonyl derivatives). The piperidine ring is functionalized via reductive amination or nucleophilic substitution. Sulfonamide formation typically involves reacting a sulfonyl chloride (e.g., 2,6-difluorobenzenesulfonyl chloride) with the amine intermediate under basic conditions (e.g., pyridine or K₂CO₃). Optimization includes controlling stoichiometry, temperature (e.g., 0–25°C for sulfonylation), and solvent polarity (e.g., DCM or acetonitrile) to minimize side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity, with aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm) as key signals .
  • Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate sulfonamide formation .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion alignment with theoretical mass .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial or anticancer potential?

  • Methodological Answer :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like PFOR enzyme or kinase domains. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., fluorine position) with activity. Conflicting data (e.g., varying IC₅₀ values) can be addressed by comparing binding affinities and solvation effects .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Co-crystallization with stabilizing agents (e.g., PEG 4000) or using mixed solvents (e.g., methanol/water) enhances crystal formation. Slow evaporation at 4°C minimizes disorder. Hydrogen-bonding motifs (e.g., N–H···N/O interactions) guide crystal packing optimization, as seen in related sulfonamide-thiazole structures .

Q. How do tautomeric equilibria or reactive intermediates affect synthetic yields, and how can they be stabilized?

  • Methodological Answer : Tautomers (e.g., thione-thiol forms in triazole derivatives) are stabilized using aprotic solvents (e.g., DMF) or low-temperature conditions. Reactive intermediates (e.g., sulfonyl chloride) require inert atmospheres and drying agents (e.g., molecular sieves). Monitoring via TLC or in-situ IR prevents decomposition .

Q. What integrated computational-experimental approaches optimize ADMET properties without compromising bioactivity?

  • Methodological Answer :

  • In Silico Predictions : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration.
  • In Vitro Validation : Microsomal stability assays (e.g., liver S9 fractions) and Caco-2 permeability tests refine predictions. For example, fluorination improves metabolic stability but may require balancing with solubility enhancers (e.g., PEGylation) .

Q. How can regioselective functionalization of the benzo[d]thiazole or piperidine ring enhance target specificity?

  • Methodological Answer : Directed ortho-metalation (e.g., using LDA) or Pd-catalyzed C–H activation introduces substituents at specific positions. For example, 4-methylpiperidine analogs show improved kinase inhibition, while electron-withdrawing groups (e.g., -CF₃) on the benzene ring enhance antimicrobial activity .

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